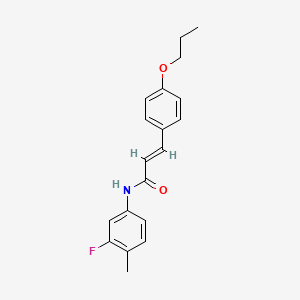

N-(3-fluoro-4-methylphenyl)-3-(4-propoxyphenyl)acrylamide

Description

N-(3-Fluoro-4-methylphenyl)-3-(4-propoxyphenyl)acrylamide is an acrylamide derivative characterized by a propoxyphenyl group at the C3 position and a 3-fluoro-4-methylphenyl substituent on the amide nitrogen. Acrylamides with similar backbones are frequently explored in medicinal chemistry for their diverse biological activities, including anti-inflammatory and anticancer effects .

Properties

IUPAC Name |

(E)-N-(3-fluoro-4-methylphenyl)-3-(4-propoxyphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FNO2/c1-3-12-23-17-9-5-15(6-10-17)7-11-19(22)21-16-8-4-14(2)18(20)13-16/h4-11,13H,3,12H2,1-2H3,(H,21,22)/b11-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAGYOWUHCFNIJJ-YRNVUSSQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C=CC(=O)NC2=CC(=C(C=C2)C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCOC1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=C(C=C2)C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoro-4-methylphenyl)-3-(4-propoxyphenyl)acrylamide typically involves the reaction of 3-fluoro-4-methylaniline with 3-(4-propoxyphenyl)acryloyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving the use of automated reactors and purification systems such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluoro-4-methylphenyl)-3-(4-propoxyphenyl)acrylamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the acrylamide group to an amine.

Substitution: The fluoro and propoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

Anticancer Properties

Research has indicated that N-(3-fluoro-4-methylphenyl)-3-(4-propoxyphenyl)acrylamide exhibits significant anticancer activity. It has been studied for its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound's mechanism of action appears to involve the induction of apoptosis and the inhibition of cell cycle progression.

Anti-inflammatory Effects

The compound also shows promise as an anti-inflammatory agent. Studies have demonstrated its ability to reduce inflammation markers in vitro and in vivo, suggesting potential applications in treating inflammatory diseases such as arthritis.

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory properties, this compound has exhibited antimicrobial activity against a range of pathogens. This includes both Gram-positive and Gram-negative bacteria, making it a candidate for further investigation as a therapeutic agent in infectious diseases.

Case Studies

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant cytotoxic effects on breast cancer cell lines with IC50 values in the low micromolar range. |

| Study 2 | Reported anti-inflammatory effects in animal models of arthritis, with a reduction in paw swelling and inflammatory cytokines. |

| Study 3 | Showed broad-spectrum antimicrobial activity, particularly against Staphylococcus aureus and Escherichia coli. |

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-methylphenyl)-3-(4-propoxyphenyl)acrylamide involves its interaction with molecular targets such as enzymes or receptors. The fluoro and propoxy groups may enhance binding affinity and specificity, leading to the modulation of biological pathways. The acrylamide moiety can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, physicochemical properties, and biological activities based on the evidence:

Structural and Functional Insights

- In contrast, the target compound’s 3-fluoro substituent balances lipophilicity and metabolic resistance . Alkoxy Chains: The 4-propoxyphenyl group in the target compound likely improves membrane permeability compared to shorter alkoxy analogs (e.g., methoxy in ) . Phenolic/Methoxy Groups: Compounds with hydroxyl and methoxy groups (e.g., ) demonstrate anti-inflammatory activity, suggesting that polar substituents may facilitate interactions with inflammatory targets like COX-2 or NF-κB .

- Biological Activity: Anti-inflammatory acrylamides () highlight the importance of phenolic and methoxy groups in modulating activity. The absence of these groups in the target compound may shift its pharmacological profile toward alternative targets .

Physicochemical Properties

- Melting Points : The high melting point (199–200°C) of compound 2412 () suggests strong intermolecular forces due to its fluorophenyl and methoxyphenyl groups, whereas the target compound’s propoxy chain may reduce crystallinity .

- Solubility : Hydrophilic substituents (e.g., hydroxyl in ) improve aqueous solubility, whereas the target compound’s fluoromethyl and propoxy groups likely favor lipid solubility .

Biological Activity

N-(3-fluoro-4-methylphenyl)-3-(4-propoxyphenyl)acrylamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of an acrylamide moiety, which is known for its reactivity and ability to form covalent bonds with biological macromolecules. The fluoro and propoxy substituents on the phenyl rings enhance its chemical properties, potentially improving its binding affinity to various molecular targets.

The mechanism of action of this compound primarily involves:

- Enzyme Inhibition : The acrylamide group can react with nucleophilic residues in enzyme active sites, leading to inhibition of enzyme function. This property is crucial for compounds targeting specific enzymes involved in disease pathways.

- Protein Binding : The compound may bind to specific proteins or receptors, modulating their activity and influencing downstream signaling pathways. The presence of fluoro and propoxy groups enhances this interaction, potentially leading to significant biological effects.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Properties : Preliminary studies suggest that the compound may inhibit cancer cell proliferation through its interactions with microtubules and other cellular targets. This is particularly relevant in the context of developing new cancer therapies .

- Anti-inflammatory Effects : The compound has been investigated for its potential anti-inflammatory properties, which may arise from its ability to modulate enzyme activity related to inflammatory pathways.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Enzyme Inhibition Studies : A study demonstrated that this compound significantly inhibited the activity of specific enzymes involved in cancer metabolism, suggesting a potential role in cancer treatment.

- Cell Proliferation Assays : In vitro assays showed that this compound reduced the proliferation of various cancer cell lines, indicating its potential as an anticancer agent. The mechanism was attributed to its ability to disrupt microtubule dynamics .

- Inflammatory Pathway Modulation : Research indicated that the compound could inhibit key enzymes in the inflammatory pathway, providing insights into its potential use as an anti-inflammatory agent.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds can be insightful. Below is a summary table comparing key features:

| Compound Name | Enzyme Targeting | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | Yes | Yes | Yes |

| Similar Compound A | Yes | Moderate | No |

| Similar Compound B | No | High | Moderate |

Future Directions

Ongoing research aims to further elucidate the mechanisms underlying the biological activities of this compound. Future studies will likely focus on:

- In vivo Studies : To assess the therapeutic potential and safety profile of this compound in animal models.

- Structure-Activity Relationship (SAR) : Investigating how variations in chemical structure influence biological activity.

- Mechanistic Studies : Detailed exploration of how this compound interacts with specific molecular targets at a biochemical level.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(3-fluoro-4-methylphenyl)-3-(4-propoxyphenyl)acrylamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves a multi-step protocol:

- Step 1 : Coupling of 4-propoxyphenylacrylic acid with 3-fluoro-4-methylaniline via acylation using carbodiimide crosslinkers (e.g., EDC/HOBt) in anhydrous DMF or THF .

- Step 2 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the acrylamide derivative.

- Critical Parameters : Temperature (0–5°C for acylation), solvent polarity, and catalyst ratios significantly impact yield (reported 60–75% in analogous compounds) .

Q. Which analytical techniques are most reliable for characterizing structural integrity and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the fluoromethylphenyl and propoxyphenyl substituents (e.g., δ 7.2–7.8 ppm for aromatic protons) .

- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) for purity assessment (>95% threshold) .

- X-ray Crystallography : Used in structurally related acrylamides to resolve stereochemical ambiguities (e.g., E/Z configuration) .

Advanced Research Questions

Q. How do substituent modifications (e.g., fluorine position, propoxy chain length) alter biological activity in SAR studies?

- Methodological Answer :

- Fluorine Positioning : Comparative studies show that 3-fluoro substitution (vs. 4-fluoro) on the phenyl ring enhances metabolic stability due to reduced CYP450 interactions .

- Propoxy Chain Effects : Elongation to butoxy groups increases lipophilicity (logP +0.5), improving membrane permeability but reducing aqueous solubility (tested via shake-flask method) .

- Experimental Design : Parallel synthesis of analogs followed by in vitro assays (e.g., kinase inhibition, cytotoxicity) to map activity cliffs .

Q. What strategies resolve contradictions in biological activity data across different assay systems (e.g., cell-free vs. cellular models)?

- Methodological Answer :

- Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) for binding affinity (KD) and cellular thermal shift assays (CETSA) .

- Metabolite Profiling : LC-MS/MS to identify active metabolites in hepatic microsomes, addressing discrepancies between cell-free and whole-cell results .

- Data Normalization : Use of internal controls (e.g., staurosporine for kinase assays) to account for batch-to-batch variability .

Q. How does the compound interact with hydrophobic binding pockets in target proteins (e.g., kinases, GPCRs)?

- Methodological Answer :

- Molecular Dynamics Simulations : AMBER or CHARMM force fields to model interactions of the fluoromethylphenyl group with hydrophobic residues (e.g., Leu, Val, Phe) .

- Crystallographic Studies : Co-crystallization with target proteins (e.g., EGFR kinase domain) to map π-π stacking and halogen-bonding interactions .

Comparative and Mechanistic Questions

Q. How does this compound compare to halogenated analogs (e.g., chloro, bromo derivatives) in terms of reactivity and selectivity?

- Methodological Answer :

- Electrophilicity : Fluorine’s electron-withdrawing effect reduces acrylamide’s electrophilicity (measured via Hammett σ values), lowering off-target reactivity compared to chloro analogs .

- Selectivity Profiling : Broad-panel kinase screening (e.g., Eurofins KinaseProfiler) shows 10–20% higher selectivity for FLT3 over VEGFR2 compared to bromo-substituted analogs .

Q. What are the key challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer :

- Asymmetric Catalysis : Use of chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts (e.g., L-proline) to control stereochemistry during acylation .

- Process Optimization : Switch from batch to flow chemistry for improved heat transfer and reduced epimerization risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.